molecular formula C14H17NO B14638911 N-(2-Methylbut-3-yn-2-yl)-N-(2-phenylethyl)formamide CAS No. 54044-08-5

N-(2-Methylbut-3-yn-2-yl)-N-(2-phenylethyl)formamide

Cat. No.: B14638911
CAS No.: 54044-08-5
M. Wt: 215.29 g/mol
InChI Key: HNRUKGPEQLCBOY-UHFFFAOYSA-N
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Description

N-(2-Methylbut-3-yn-2-yl)-N-(2-phenylethyl)formamide is an organic compound characterized by its unique structure, which includes a formamide group attached to a 2-methylbut-3-yn-2-yl and a 2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylbut-3-yn-2-yl)-N-(2-phenylethyl)formamide typically involves the reaction of 2-methylbut-3-yn-2-amine with 2-phenylethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylbut-3-yn-2-yl)-N-(2-phenylethyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-(2-Methylbut-3-yn-2-yl)-N-(2-phenylethyl)formamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Methylbut-3-yn-2-yl)-N-(2-phenylethyl)formamide involves its interaction with specific molecular targets and pathways. The formamide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to participate in various biochemical reactions, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methylbut-3-yn-2-yl)-N-(2-phenylethyl)acetamide
  • N-(2-Methylbut-3-yn-2-yl)-N-(2-phenylethyl)benzamide
  • N-(2-Methylbut-3-yn-2-yl)-N-(2-phenylethyl)propionamide

Uniqueness

N-(2-Methylbut-3-yn-2-yl)-N-(2-phenylethyl)formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

54044-08-5

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

N-(2-methylbut-3-yn-2-yl)-N-(2-phenylethyl)formamide

InChI

InChI=1S/C14H17NO/c1-4-14(2,3)15(12-16)11-10-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3

InChI Key

HNRUKGPEQLCBOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)N(CCC1=CC=CC=C1)C=O

Origin of Product

United States

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